2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine) is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of alkylation reactions under phase transfer catalysis (PTC) conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) .
Industrial Production Methods
This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the imidazo[4,5-b]pyridine core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-b]pyridine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a GABA A receptor positive allosteric modulator.
Mechanism of Action
The mechanism of action of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine) involves its interaction with specific molecular targets. For example, it may act as a GABA A receptor positive allosteric modulator, influencing the central nervous system . The compound can also interact with enzymes and other proteins, affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another class of imidazopyridines with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its medicinal properties and used in various therapeutic applications.
Uniqueness
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine) is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
377092-02-9 |
---|---|
Molecular Formula |
C36H24N6 |
Molecular Weight |
540.6 g/mol |
IUPAC Name |
3-phenyl-2-[4-[4-(3-phenylimidazo[4,5-b]pyridin-2-yl)phenyl]phenyl]imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C36H24N6/c1-3-9-29(10-4-1)41-33(39-31-13-7-23-37-35(31)41)27-19-15-25(16-20-27)26-17-21-28(22-18-26)34-40-32-14-8-24-38-36(32)42(34)30-11-5-2-6-12-30/h1-24H |
InChI Key |
QOAZCBMYYMZDIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)N=C2C4=CC=C(C=C4)C5=CC=C(C=C5)C6=NC7=C(N6C8=CC=CC=C8)N=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.